BMS 249798

Description

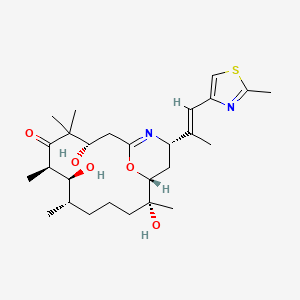

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,6S,7S,8R,11S,15S)-2,7,11-trihydroxy-2,6,8,10,10-pentamethyl-15-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-14-azabicyclo[11.3.1]heptadec-13-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7,33)22-12-20(16(2)11-19-14-35-18(4)28-19)29-23(34-22)13-21(30)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,30-31,33H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCDGGUJVYBNLK-RNERNZGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C2CC(N=C(O2)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]([C@H]2C[C@H](N=C(O2)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444197-71-1 | |

| Record name | BMS-249798 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444197711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-249798 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAK7N0HCZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Formation and Stability in Research Environments

Elucidation of Degradation Pathways Leading to BMS 249798

BMS-249798 has been identified as a chemical degradation product of ixabepilone (B1684101). fda.gov This indicates that this compound can form through the breakdown of other, perhaps less stable, compounds. The specific conditions and mechanisms of this degradation are crucial for understanding how this compound appears, particularly when ixabepilone or related precursors are handled or stored.

Identification of Precursor Compounds in Controlled Syntheses

The primary identified precursor compound leading to the formation of this compound in the context of degradation is ixabepilone. fda.gov Ixabepilone is described as a semi-synthetic analog of epothilone (B1246373) B. fda.gov The degradation of ixabepilone yields BMS-249798 and/or BMS-326412. fda.gov This highlights that this compound can arise as an impurity during the synthesis, handling, or storage of ixabepilone.

Mechanistic Studies of Oxazine (B8389632) Derivative Formation

The formation of oxazine derivatives, in general, can occur through several mechanisms, including Mannich-type reactions and Betti reactions. ijrpr.comacademie-sciences.fr One plausible mechanism for the synthesis of 1,3-oxazine derivatives involves a one-pot, three-component condensation of primary amines (such as anilines), formaldehyde, and phenols (like naphthol) catalyzed by substances such as thiamine (B1217682) hydrochloride (VB₁). academie-sciences.fr This process typically involves a Mannich-type condensation to form an imine intermediate, followed by attack by an electron-rich species (like a naphthol), a second Mannich-type condensation, and finally intramolecular cyclization to yield the oxazine derivative. academie-sciences.fr While this specific mechanism is for the synthesis of general 1,3-oxazine derivatives, it illustrates the types of reactions and intermediates that could be involved in the formation of the oxazine ring system present in this compound, potentially through degradation pathways involving reactive intermediates or fragments of its precursors like ixabepilone. Another synthetic route for 1,4-oxazine derivatives involves the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine (B1218219) derivatives, proceeding through zwitterionic intermediates and intramolecular Wittig reactions. arkat-usa.org These examples of oxazine formation mechanisms in synthesis provide a framework for understanding the chemical transformations that could lead to the oxazine structure of this compound during degradation.

Factors Influencing the Chemical Stability of this compound's Precursors

The chemical stability of precursor compounds, such as ixabepilone, directly impacts the potential for this compound formation through degradation. Various factors can influence this stability. Chemical instability can result in the degradation of compounds, affecting their efficacy and shelf-life, and is often influenced by factors like pH fluctuations, oxidation, hydrolysis, and even microbial activity. microtrac.com

Environmental and Storage Considerations in Laboratory Settings

Environmental factors such as temperature, humidity, and light exposure are critical considerations for the stability of chemical compounds in laboratory settings. microtrac.comslideshare.netresearchgate.net Proper storage conditions are essential to maintain chemical stability and prevent unintended reactions. acs.org This includes storing chemicals based on their compatibility to avoid reactions that could lead to degradation. acs.org For pharmaceutical products, which would include precursors like ixabepilone, physical factors influencing stability include heat, ionic strength, acid-base catalysis, solvent, light and radiations, oxygen, particle size distribution, and moisture. ethernet.edu.et

Kinetic and Thermodynamic Aspects of Degradation Reactions

Understanding the kinetic and thermodynamic aspects of degradation reactions is crucial for predicting and controlling the formation of degradation products like this compound. Chemical stability has implications for both the thermodynamics and kinetics of reactions. stemco.org Thermodynamics relates to the energy changes and spontaneity of a reaction, while kinetics concerns the reaction rates. stemco.orgmdpi.com Degradation kinetics in solid dosage forms can be complex and influenced by micro-environmental factors and formulation composition. nih.gov Kinetic models can be used to predict the concentration of individual degradation products. nih.gov The rate at which a drug is degraded is influenced by various external and internal conditions, including temperature, pH, humidity, and light. google.com

Thermal analysis techniques are valuable for studying the degradation kinetics and thermodynamic behavior of pharmaceutical compounds, providing insights into their stability and breakdown processes under varying conditions. mdpi.com Kinetic parameters, such as activation energy, can reveal the complexity of degradation mechanisms. mdpi.com Thermodynamic parameters, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), are essential for evaluating energy changes and the spontaneity of the degradation process. mdpi.com For example, studies on the thermal degradation of other compounds have utilized kinetic parameters to calculate thermodynamic parameters, which are important for assessing the viability and advancement of the degradation process. mdpi.commdpi.com

While specific kinetic and thermodynamic data for the degradation of ixabepilone to form this compound were not found, the general principles of chemical kinetics and thermodynamics are directly applicable to understanding and potentially mitigating this degradation pathway.

Advanced Analytical Methodologies for Bms 249798 Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry, NMR)

Spectroscopic techniques, notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental tools for the structural elucidation and characterization of chemical compounds in the pharmaceutical industry. These methods provide complementary information essential for confirming the identity and understanding the structural features of a molecule.

Mass spectrometry is capable of providing information about the molecular weight and elemental composition of an analyte. Techniques such as electrospray ionization (ESI) coupled with MS can be used to study the ionization behavior of compounds, aiding in their identification. NMR spectroscopy, on the other hand, offers detailed insights into the arrangement of atoms within a molecule, revealing connectivity and stereochemistry. It is based on the interaction of magnetically active nuclei with an external magnetic field. While specific detailed applications of MS and NMR solely for the structural elucidation of BMS 249798 were not extensively detailed in the provided information, these techniques are standard practice for characterizing pharmaceutical compounds and their degradation products. The integration of LC-MS and NMR is a powerful approach for the comprehensive analysis of small molecules in complex mixtures, providing both molecular formula and structural moiety information.

Chromatographic Separation Techniques for Purity and Quantification (e.g., LC/MS/MS)

Chromatographic techniques, particularly those coupled with mass spectrometry, are indispensable for assessing the purity of this compound and quantifying its concentration in various samples. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a widely utilized method for these purposes.

Validated LC/MS/MS methods have been employed to assay plasma and urine samples for ixabepilone (B1684101) and its chemical degradation products, including BMS-249798 nih.gov. This demonstrates the applicability and validation of LC/MS/MS for the quantitative determination of this compound in biological matrices. LC/MS/MS offers high specificity and sensitivity, crucial for accurately quantifying analytes present at potentially low concentrations in complex biological samples. The chromatographic separation step allows for the resolution of the analyte from matrix components and other related substances, while tandem mass spectrometry provides selective detection and quantification based on specific mass transitions. The development and validation of such methods involve demonstrating parameters like specificity, linearity, precision, accuracy, and stability. An example of a robust UHPLC-MS/MS method developed for the quantification of another BMS compound in preclinical plasma highlights the typical approach involving sample preparation (e.g., liquid-liquid extraction), chromatographic separation on a suitable column, and detection using selected reaction monitoring (SRM). This underscores the established methodologies within the field for similar compounds.

Development and Validation of Bioanalytical Assays for Preclinical Matrices

The development and validation of bioanalytical assays for quantifying this compound in preclinical matrices are essential for supporting non-human pharmacology/toxicology and preclinical studies. These validated methods are critical for obtaining accurate and reliable data in biological fluids such as plasma and urine nih.gov.

Validated liquid chromatography tandem mass spectrometry methods have been specifically used for assaying BMS-249798 in plasma and urine samples in various studies nih.gov. The process of bioanalytical method validation involves evaluating several key parameters to ensure the method is fit for its intended purpose. These parameters typically include selectivity, specificity, lower limit of quantification, linearity, range, accuracy, precision, recovery, and stability. The validation process confirms the method's ability to reliably quantify the analyte in the specific biological matrix under the expected study conditions. While systemic exposure to BMS-249798 in humans has been noted as negligible in some studies, requiring only analysis of the parent compound, the existence of validated methods for BMS-249798 in plasma and urine indicates their use in contexts where its quantification was necessary, likely including preclinical evaluations nih.gov. The development of bioanalytical methods for preclinical studies often involves considerations related to the specific animal matrix and the need for robust and reproducible results to support regulatory submissions. The use of surrogate matrices can also be explored in preclinical bioanalysis under certain justifications and validation.

Preclinical Assessment of Bms 249798 S Biological Profile

Evaluation of In Vitro Cellular Activity

Evaluation of the in vitro cellular activity of BMS 249798 has been limited in the provided search results, largely focusing on its status as a degradant of ixabepilone (B1684101).

Assessment of Cytotoxicity in Cell-Based Assays

Specific detailed data on the in vitro cytotoxicity of this compound as a standalone compound in various cell-based assays is not extensively reported in the provided search results. However, studies evaluating ixabepilone have indicated that a mixture of in vitro metabolites of ixabepilone, which would include degradation products like this compound, was not active in in vitro cytotoxicity assays. sec.govsec.govannualreports.com This suggests that this compound itself may possess limited or negligible cytotoxic activity in vitro.

Investigation of Potential Molecular Target Interactions

Information specifically detailing the molecular target interactions of this compound is not available within the provided search results. Ixabepilone, from which this compound is a degradant, is known to target tubulin and act as a potent tubulin-stabilizing agent, similar to taxanes. fda.gov However, the specific molecular interactions of the this compound degradation product have not been elucidated in these sources.

Comparative Analysis of Biological Potency with Parent Compounds in Preclinical Models

A direct comparative analysis of the biological potency of this compound with parent compounds, such as ixabepilone or other related microtubule-targeting agents like paclitaxel (B517696) or docetaxel (B913), in preclinical models is not detailed in the provided search results. The available information positions this compound as a degradant rather than a compound evaluated for comparable biological potency.

Differential Effects on Microtubule Dynamics and Cell Cycle Progression

Specific research findings on the differential effects of this compound on microtubule dynamics and cell cycle progression compared to parent compounds are not present in the provided search results. Parent compounds like paclitaxel and docetaxel are known to stabilize microtubules, leading to mitotic arrest and inhibition of cell division. wikipedia.orgmims.comfrontiersin.orgcsic.esfrontiersin.org While ixabepilone also functions as a microtubule stabilizer causing G2/M cell mitotic arrest, the effects of its degradant, this compound, on these processes are not described. fda.gov

Comparative Cellular Proliferation and Apoptosis Induction Studies

Comparative studies specifically assessing cellular proliferation and apoptosis induction by this compound relative to parent compounds in preclinical models are not detailed in the provided search results. Studies have investigated cellular proliferation and apoptosis induction in the context of various anticancer agents elifesciences.orgcellsignal.commdpi.combdbiosciences.comnih.gov, and ixabepilone is known to cause cell death fda.gov, but specific comparative data for this compound is not available.

Assessment of Systemic Exposure and Distribution in Preclinical In Vivo Systems

Assessment of systemic exposure and distribution of this compound in preclinical in vivo systems is mentioned in the context of ixabepilone studies. This compound has been detected in plasma and excreta across different species, including rats and dogs, as a known degradant of ixabepilone. sec.govsec.govannualreports.com The metabolite and degradant profiles in plasma have been noted as similar among humans, rats, and dogs. sec.govsec.gov Unchanged ixabepilone was the most abundant drug-related component. sec.govsec.gov Systemic exposure to this compound in humans has been reported as negligible. aacrjournals.orgresearchgate.netfda.gov

Some pharmacokinetic parameters for this compound have been characterized. Following a single 3-hour intravenous infusion of 40 mg/m² ixabepilone in cancer patients, specific pharmacokinetic parameters for this compound were measured. fda.gov

| Parameter | Value |

| Cmax | 1.41 ± 0.89 ng/mL fda.gov |

| AUC(0-inf) | 10.1 ± 6.26 h*ng/mL fda.gov |

| Tmax | 3.00 (3.00 - 3.00) hours (Median) fda.gov |

| T1/2 | 13.9 ± 10.2 hours fda.gov |

These parameters indicate that while detectable, the systemic exposure to this compound is considerably lower than that of the parent compound, ixabepilone, with reported exposures being less than 4% of that of ixabepilone. fda.gov

Quantitative Determination of this compound in Animal Models

Quantitative determination of a compound in biological matrices from animal models is typically performed using sensitive and validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the measurement of drug concentrations over time in plasma, tissues, and excreta, which is fundamental for pharmacokinetic analysis. nih.govncats.io Pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, are calculated from these concentration-time data, often using non-compartmental or compartmental analysis. nih.gov These parameters provide insights into the compound's absorption, distribution, and elimination characteristics in the studied animal species. nih.govncats.io

Despite the established methodologies for quantitative determination in preclinical studies nih.gov, specific data detailing the concentrations of this compound achieved in various animal tissues or plasma over time, or the resulting pharmacokinetic parameters for this particular compound, were not found in the conducted literature searches. Therefore, no specific data tables regarding the quantitative determination of this compound in animal models can be presented here.

Investigation of Biotransformation and Excretion Mechanisms

Investigations into the biotransformation (metabolism) and excretion of a compound in animal models are crucial for understanding how the body processes and eliminates the substance. nih.govncats.io Metabolism studies often involve identifying the metabolic pathways and the structures of resulting metabolites, frequently utilizing techniques like mass spectrometry. Excretion studies typically quantify the amount of the parent compound and its metabolites eliminated through various routes, such as urine, feces, and bile. ncats.io Radiolabeled compounds are sometimes used in mass balance studies to provide a comprehensive understanding of excretion pathways. ncats.io

Understanding the biotransformation and excretion profiles in animal species helps predict potential metabolic fates in humans and assess the potential for accumulation or the formation of active or toxic metabolites. nih.govncats.io While the importance of these studies is widely recognized in preclinical development ncats.io, specific details regarding the metabolic pathways, identified metabolites, or the routes and extent of excretion of this compound in animal models were not identified in the conducted searches. Consequently, no specific research findings or data tables on the biotransformation and excretion mechanisms of this compound in animal models can be provided in this section.

Structure Activity Relationship Sar Implications from Bms 249798

Identification of Key Structural Determinants for Biological Activity within the Epothilone (B1246373) Class

Epothilones are characterized by a 16-membered macrolactone ring, an epoxide group (in Epothilones A, B, E, and F), a ketone group, and a methyl-thiazole side chain. nih.govresearchgate.net The biological activity of epothilones stems from their interaction with -tubulin, promoting tubulin polymerization and stabilizing microtubules, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.netnih.gov

SAR studies have identified several key structural determinants for potent activity within the epothilone class:

The Macrolactone Ring: The 16-membered ring size is generally considered essential for significant activity, with smaller or larger rings often resulting in reduced potency. researchgate.net

The Thiazole (B1198619) Side Chain: The thiazole moiety at C15 and its configuration are critical for binding to the tubulin pocket. nih.govbiorxiv.org Specifically, the nitrogen atom in the thiazole ring is involved in a key hydrogen bond interaction with Thr276 on -tubulin, which helps stabilize the M-loop of -tubulin and promotes lateral contacts between tubulin dimers, thereby stabilizing the microtubule structure. biorxiv.orgresearchgate.net Modifications or replacements of the thiazole ring can significantly impact activity, although some heterocycles have been tolerated. biorxiv.orgiupac.org

The Epoxide Ring: While initially thought to be crucial, studies with deoxyepothilones (like Epothilone D, which lacks the C12-C13 epoxide) have shown that the epoxide is not strictly essential for microtubule binding and stabilizing activity. nih.govbiorxiv.org In some cases, deoxy analogs can even be more active in vitro than their epoxide-containing counterparts. nih.gov However, modifications to the epoxide or nearby regions (Region B) can significantly affect microtubule-stabilizing activity. mdpi.com

Hydroxyl Groups: Specific hydroxyl groups on the macrolactone ring, such as the C7 hydroxyl (in Region A), are considered important for activity. nih.gov

Carbonyl Groups: The C1 carbonyl group (in Region D) has also been recognized as essential for activity. nih.gov

SAR studies often involve subdividing the epothilone structure into regions (e.g., A-D) to better understand the impact of modifications in specific areas on biological activity. nih.govmdpi.com

Theoretical Postulation for the Observed Inactivity of BMS 249798

This compound is a known degradant of ixabepilone (B1684101) (BMS-247550), a semi-synthetic analog of Epothilone B. fda.govannualreports.com While the precise structural details of this compound and its specific biological activity (or lack thereof) compared to active epothilones are not extensively detailed in the provided search results in a way that directly explains its inactivity based on specific structural differences, its classification as a degradant suggests a structural alteration that likely renders it inactive or significantly less active than the parent compound, ixabepilone. fda.govannualreports.com

Based on the general SAR of epothilones and the fact that this compound is a degradant of an active analog, theoretical postulations for its observed inactivity could include:

Modification of the Thiazole Side Chain: Changes to the thiazole ring or its linker region could abolish the crucial hydrogen bonding interaction with -tubulin or introduce steric hindrance that prevents effective binding. The C2 methyl of the thiazole ring is noted as being relatively flexible for modification in some epothilones, but other changes to this critical side chain are likely to impact activity. iupac.org

Loss or Modification of Essential Hydroxyl or Carbonyl Groups: If the degradation process affects the hydroxyl groups at C7 or C11, or the carbonyl group at C1 (using epothilone numbering as a reference), this could compromise the molecule's ability to form necessary interactions within the tubulin binding site.

Changes in Stereochemistry: Alterations in the stereochemistry at key chiral centers during degradation could lead to a conformer that cannot effectively bind to tubulin.

Without a specific detailed comparison of the structures of ixabepilone and this compound and experimental data directly linking the structural differences to a lack of tubulin binding or microtubule stabilization, these postulations remain theoretical, based on the known SAR of the epothilone class and the nature of this compound as a degradant. However, the fact that a mixture of in vitro metabolites of ixabepilone was not active in cytotoxicity assays supports the idea that structural changes resulting from metabolism or degradation can lead to loss of pharmacological activity. annualreports.com

Insights for Future Compound Design and Optimization Strategies

The study of compounds like this compound, which exhibit inactivity despite their relation to the epothilone scaffold, provides valuable insights for the design and optimization of future epothilone analogs. Understanding why a particular modification or degradation product leads to inactivity helps define the boundaries of structural tolerance within the epothilone SAR.

Key insights for future compound design include:

Identification of "No-Go" Modifications: The specific structural differences between active epothilones/analogs and inactive compounds like this compound highlight structural motifs or positions where modifications are detrimental to activity. This knowledge helps medicinal chemists avoid incorporating such features in new designs.

Reinforcing the Importance of Key Pharmacophore Elements: The inactivity of this compound underscores the critical role of the structural features identified in Section 5.1 (e.g., the integrity of the macrolactone/lactam ring, the correct presentation of the thiazole or its bioisostere, and the presence and configuration of key hydroxyl and carbonyl groups). Future designs must prioritize the preservation or appropriate mimicry of these essential elements.

Guiding Metabolic Stability Design: If the inactivity of this compound is due to metabolic degradation of ixabepilone, understanding the specific degradation pathway can inform the design of more metabolically stable epothilone analogs that are less prone to being converted into inactive species. Modifications can be made to positions susceptible to enzymatic cleavage or oxidation to improve pharmacokinetic properties.

Refining QSAR Models: Data from inactive compounds like this compound can be incorporated into quantitative structure-activity relationship (QSAR) models. These models help predict the biological activity of new, untested compounds based on their structural features, allowing for more efficient prioritization of synthesis targets. researchgate.net

Designing for Specific Interactions: Detailed structural analysis of how inactive analogs fail to bind to tubulin (e.g., through crystallographic studies or computational modeling, if such data were available for this compound) can provide precise information about the types of interactions that are lost or disrupted. This can guide the design of new compounds aimed at optimizing specific favorable interactions with the tubulin binding site.

By contrasting the structures and activities of active and inactive epothilone derivatives, researchers can develop more refined SAR models and design principles, leading to the rational design of novel epothilone analogs with improved potency, desired pharmacokinetic profiles, and potentially reduced off-target effects.

Role of Bms 249798 in Research Quality and Interpretation

Impact of Degradation Products on Preclinical Study Outcomes

The formation of degradation products like BMS 249798 from a parent compound such as ixabepilone (B1684101) can influence preclinical study outcomes. This compound has been detected in plasma and excreta across various species, including humans, rats, and dogs, following administration of ixabepilone sec.govsec.govsec.govannualreports.com. The metabolite and degradant profiles in plasma have been observed to be similar among these species, with the unchanged parent compound, ixabepilone, typically being the most abundant drug-related component sec.govsec.govsec.govannualreports.com.

Studies have indicated that systemic exposure to this compound is considerably lower than that of ixabepilone. For example, systemic exposure to this compound and another degradation product, BMS-326412, was reported to be less than 4% of the systemic exposure to ixabepilone in some studies nih.govfda.gov. In certain pharmacokinetic studies, the systemic exposure to these degradation products in humans was considered negligible, leading to the analysis focusing solely on the parent compound, ixabepilone aacrjournals.orgresearchgate.net.

The pharmacological activity of individual degradation products of ixabepilone, including this compound, is generally not well-characterized. However, a mixture of in vitro metabolites of ixabepilone was found to be inactive in in vitro cytotoxicity assays sec.govsec.govsec.govannualreports.com. While this suggests a potentially low impact of these specific degradants on the primary cytotoxic activity of ixabepilone in preclinical models, the presence of degradation products, even at low levels, could theoretically influence other aspects of preclinical studies, such as pharmacokinetic profiling or potential off-target effects, depending on their specific properties. The relative exposure levels of the parent compound and its degradation products are crucial for interpreting the results of preclinical studies and attributing observed effects accurately.

Data on the relative systemic exposure of ixabepilone and its degradation products highlight the quantitative aspect of this consideration:

| Compound | Relative Systemic Exposure (compared to Ixabepilone) | Source Indices |

| This compound | < 4% | nih.govfda.gov |

| BMS-326412 | < 4% | nih.govfda.gov |

| Ixabepilone | 100% (Parent Compound) | sec.govsec.govsec.govannualreports.com |

Note: Relative exposure to degradation products was considered negligible in some studies aacrjournals.orgresearchgate.net.

Future Research Directions and Unanswered Questions

Advanced Studies on the Complete Degradation Profile of Epothilones

Understanding the complete degradation profile of epothilones, including BMS 249798, is crucial for assessing their stability and potential transformation products under various conditions. Research on epothilone (B1246373) D, another experimental anticancer agent, has shown that its degradation can involve hydrolysis, particularly of the ester group. researchgate.netnih.gov The stability of epothilone D is pH-dependent, with the highest stability observed at pH 1.5-2 where its thiazole (B1198619) group is protonated. researchgate.netnih.gov Increasing the pH above 9 or below 1.5 leads to an increased degradation rate. researchgate.netnih.gov

Studies on the degradation of BMS-753493, an epothilone folate conjugate, used the epothilone moiety of this compound, BMS-748285, as a model to evaluate major degradation pathways, including macrolactone versus aziridine (B145994) ring hydrolysis. researchgate.net Three major pathways were identified for BMS-753493 hydrolysis in the pH range of 5-7.5: carbonate ester hydrolysis and hydrolysis of the aziridine and macrolactone rings. researchgate.net These reactions resulted in addition products with identical masses (m/z = 794). researchgate.net

The degradation of epothilone D in the pH range of 4-9 is suggested to occur through a carbonium ion mechanism, supported by its sensitivity to changes in solvent dielectric constant and the incorporation of 18O in the alcohol hydroxyl during reactions in 18O water. researchgate.netnih.gov This mechanism is not consistent with the typical pH dependency of ester hydrolysis via an addition/elimination mechanism. researchgate.netnih.gov

Further research is needed to fully elucidate the degradation pathways specific to this compound under a wider range of environmental conditions, including varying temperature, humidity, and light exposure, as these factors can influence the quality and stability of active substances. europa.eu Identifying all potential degradation products and their characteristics is essential for comprehensive stability assessment.

Available data on the degradation rates of natural epothilones in rodent serum indicate varying stabilities: epothilone A at 0.50 nmol/min/mg, epothilone B at 1.02 nmol/min/mg, and epothilone D at 1.20 nmol/min/mg serum protein. nih.gov These differences may be attributed to variations in the activity of plasma and tissue esterases across species. nih.gov The relatively rapid metabolism of natural epothilones in murine plasma (half-lives of approximately 20 minutes) highlights their poor metabolic stability. nih.gov In contrast, the half-life of epothilone B in dogs is reported to be over 5 hours. nih.gov Analogues like ixabepilone (B1684101) have shown lower degradation rates compared to natural epothilone D. nih.gov

Further studies focusing specifically on the degradation kinetics and mechanisms of this compound would provide valuable data for predicting its behavior in different environments and biological systems.

Exploration of Ultra-Trace Level Detection of this compound

The ability to detect this compound at ultra-trace levels is important for various research applications, including studying its environmental fate, assessing potential low-level exposure, and potentially monitoring its presence in complex matrices. While information specifically on ultra-trace detection of this compound is limited in the provided search results, general advancements in trace detection technologies offer potential avenues for exploration.

Liquid chromatography tandem mass spectrometry (LC/MS/MS) methods have been used to assay plasma and urine samples for ixabepilone and its chemical degradation products, including this compound and/or BMS 326412, in clinical studies. fda.gov This suggests that LC/MS/MS is a viable technique for detecting this compound.

Research in explosive trace detection (ETD) highlights ongoing advancements in analytical techniques such as ion mobility spectrometry (IMS), Raman and colorimetric detection methods, optical, biological, electrochemical, mass, and thermal sensors, as well as the use of nanomaterials technology. nih.gov These technologies, while applied to explosives, demonstrate the potential for developing highly sensitive methods for detecting various trace organic compounds. Future research could explore adapting and optimizing such advanced techniques for the specific detection of this compound at even lower concentrations than currently achievable.

Developing highly sensitive and selective methods for ultra-trace detection of this compound would require addressing challenges related to sample preparation, matrix effects, and potential interference from structurally similar compounds or degradation products.

Q & A

Q. How can researchers minimize batch-to-batch variability in this compound production for preclinical studies?

- Methodological Answer : Implement strict SOPs for raw material sourcing (e.g., certificates of analysis for reagents). Use in-process controls (e.g., TLC monitoring) and characterize each batch with FTIR and DSC (differential scanning calorimetry) to confirm crystallinity .

Ethical and Reporting Standards

Q. What ethical guidelines apply when publishing datasets involving this compound’s proprietary analogs?

- Methodological Answer : Disclose all funding sources and patent applications in the conflict of interest section. For third-party data, obtain written permissions and cite original sources. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for supplementary data deposition .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.